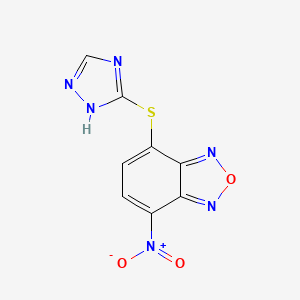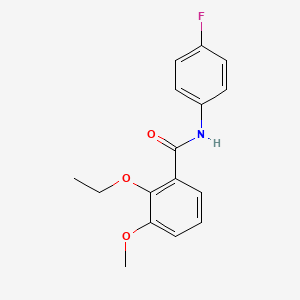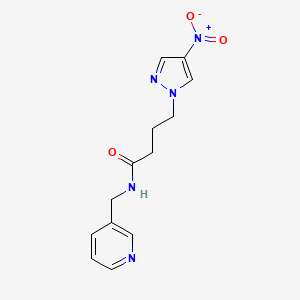![molecular formula C20H26OS B11481658 5a,6,7,8,9,9a-Hexahydrospiro[thieno[3,2-c]chromene-4,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B11481658.png)
5a,6,7,8,9,9a-Hexahydrospiro[thieno[3,2-c]chromene-4,2'-tricyclo[3.3.1.1~3,7~]decane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5a,6,7,8,9,9a-Hexahydrospiro[thieno[3,2-c]chromene-4,2’-tricyclo[3.3.1.1~3,7~]decane] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro connection between a thieno[3,2-c]chromene and a tricyclo[3.3.1.1~3,7~]decane system, making it an interesting subject for chemical research due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5a,6,7,8,9,9a-Hexahydrospiro[thieno[3,2-c]chromene-4,2’-tricyclo[3.3.1.1~3,7~]decane] typically involves multi-step organic reactions. One common approach is the Pd-catalyzed intramolecular arylation of iodo derivatives of 4-(aryloxy)methylthiophene-2-carbaldehydes . This method allows for the formation of the thieno[3,2-c]chromene core, which is then further modified to introduce the spiro connection with the tricyclo[3.3.1.1~3,7~]decane system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5a,6,7,8,9,9a-Hexahydrospiro[thieno[3,2-c]chromene-4,2’-tricyclo[3.3.1.1~3,7~]decane] undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions occur at specific positions on the thieno[3,2-c]chromene ring.
Common Reagents and Conditions
Oxidation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone in methanol.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophilic reagents like halogens or nitrating agents.
Major Products
Oxidation: Methoxy derivatives.
Reduction: Reduced forms of the compound with hydrogen addition.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5a,6,7,8,9,9a-Hexahydrospiro[thieno[3,2-c]chromene-4,2’-tricyclo[3.3.1.1~3,7~]decane] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5a,6,7,8,9,9a-Hexahydrospiro[thieno[3,2-c]chromene-4,2’-tricyclo[3.3.1.1~3,7~]decane] involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes and cytokines . The compound’s antiulcer activity could be related to its ability to enhance mucosal defense mechanisms and reduce gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
4H-Thieno[3,2-c]chromene Derivatives: These compounds share a similar core structure and exhibit various biological activities, including anti-inflammatory and antiulcer properties.
Spiro Compounds: Other spiro compounds with different ring systems may have similar structural features but distinct biological activities.
Uniqueness
5a,6,7,8,9,9a-Hexahydrospiro[thieno[3,2-c]chromene-4,2’-tricyclo[3.3.1.1~3,7~]decane] is unique due to its specific spiro connection and the combination of thieno[3,2-c]chromene and tricyclo[3.3.1.1~3,7~]decane systems. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H26OS |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
spiro[5a,6,7,8,9,9a-hexahydrothieno[3,2-c]chromene-4,2'-adamantane] |
InChI |
InChI=1S/C20H26OS/c1-2-4-18-16(3-1)19-17(5-6-22-19)20(21-18)14-8-12-7-13(10-14)11-15(20)9-12/h5-6,12-16,18H,1-4,7-11H2 |
InChI Key |
HPOOYLHDSCGGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3=C(C=CS3)C4(O2)C5CC6CC(C5)CC4C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[8-amino-7-cyano-2-(ethylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate](/img/structure/B11481583.png)

![Ethyl 3,3,3-trifluoro-2-(4-fluorobenzamido)-2-[3-(trifluoromethyl)anilino]propionate](/img/structure/B11481591.png)
![N-(3-{methyl[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}propyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B11481598.png)
![4-Amino-6-(1,3-benzodioxol-5-yl)-4'-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B11481599.png)
![3-chloro-N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11481614.png)

![4-oxo-2-(phenylamino)-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11481624.png)
![5,5'-[(5-Nitropyrimidine-4,6-diyl)disulfanediyl]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B11481629.png)

![N,N-bis(2-methoxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide](/img/structure/B11481641.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-5-fluoro-1H-indole-2-carbohydrazide](/img/structure/B11481652.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11481663.png)
